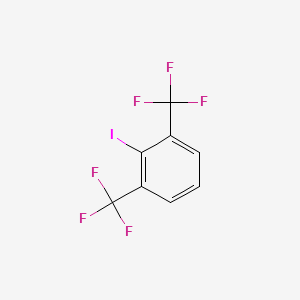
4-(Phenyl(piperidin-4-ylidene)methyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Phenyl(piperidin-4-ylidene)methyl)pyridine is a chemical compound characterized by its unique structure, which includes a phenyl group attached to a piperidin-4-ylidene moiety, further linked to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenyl(piperidin-4-ylidene)methyl)pyridine typically involves the reaction of piperidine with phenylacetic acid derivatives under specific conditions. One common method includes the condensation of piperidine with phenylacetyl chloride in the presence of a suitable catalyst, such as aluminum chloride, under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of green chemistry principles, such as the employment of environmentally friendly solvents and catalysts, is also being explored to enhance the sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Phenyl(piperidin-4-ylidene)methyl)pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a strong base, such as sodium hydride (NaH).
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of amines or alcohols.
Substitution: Substitution reactions can yield various substituted pyridines or piperidines.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecular structures.
Biology: It has been investigated for its biological activity, including potential antimicrobial and antiviral properties.
Medicine: Research has explored its use as a precursor for the development of pharmaceuticals, particularly in the treatment of pain and anxiety disorders.
Industry: The compound's unique properties make it valuable in the production of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism by which 4-(Phenyl(piperidin-4-ylidene)methyl)pyridine exerts its effects involves its interaction with specific molecular targets and pathways. For example, in pharmaceutical applications, the compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparación Con Compuestos Similares
4-Phenylpiperidine
Benzamide derivatives
Piperidine derivatives
Pyridine derivatives
Propiedades
Fórmula molecular |
C17H18N2 |
|---|---|
Peso molecular |
250.34 g/mol |
Nombre IUPAC |
4-[phenyl(piperidin-4-ylidene)methyl]pyridine |
InChI |
InChI=1S/C17H18N2/c1-2-4-14(5-3-1)17(15-6-10-18-11-7-15)16-8-12-19-13-9-16/h1-7,10-11,19H,8-9,12-13H2 |
Clave InChI |
BSHZPHVUOPKLMJ-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1=C(C2=CC=CC=C2)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


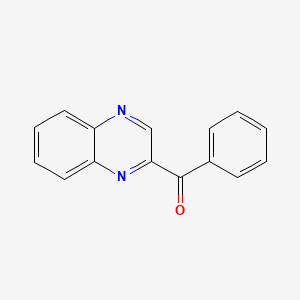
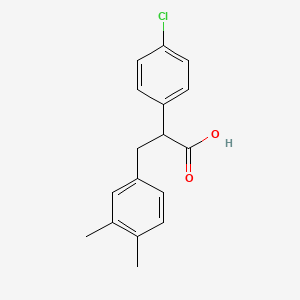
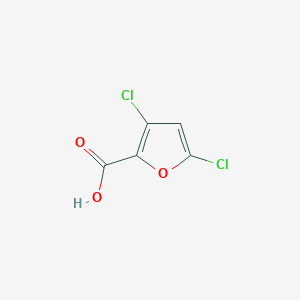
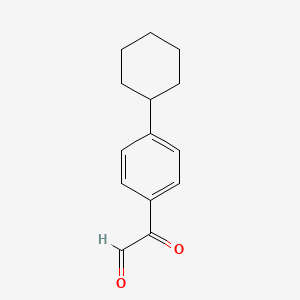
![2-Benzoxazol-2-yl-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B15359238.png)
![2-Methyl-6H,7H-thieno[2,3-C]pyridin-7-one](/img/structure/B15359242.png)
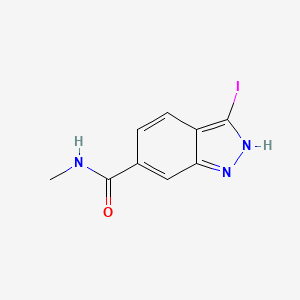



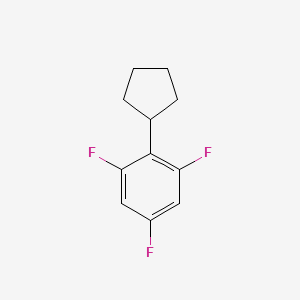
![1-methyl-1H-pyrrolo[2,3-b]pyridine-4-thiol](/img/structure/B15359305.png)
![2-(4-Bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15359320.png)
